molecular formula C13H16ClNO4S B240960 N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide

Cat. No.: B240960
M. Wt: 317.79 g/mol
InChI Key: DTUAJFXAIWGJHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted methoxyphenyl group and a thiolane ring with a dioxo functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 3-mercaptopropionic acid.

    Formation of Intermediate: The aniline derivative undergoes acylation with 3-mercaptopropionic acid under acidic or basic conditions to form an intermediate.

    Cyclization: The intermediate is then cyclized to form the thiolane ring, often using oxidizing agents to introduce the dioxo functional group.

    Final Product: The final step involves purification and characterization of the product using techniques such as recrystallization, chromatography, and spectroscopy.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the dioxo functional group to other oxidation states.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)acetamide: Lacks the thiolane ring and dioxo functional group.

    N-(2-methoxyphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide: Lacks the chloro substituent.

    N-(5-chloro-2-methoxyphenyl)-2-thiolanacetamide: Lacks the dioxo functional group.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the chloro and methoxy groups, along with the thiolane ring, distinguishes it from other similar compounds.

Properties

Molecular Formula

C13H16ClNO4S

Molecular Weight

317.79 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C13H16ClNO4S/c1-19-12-3-2-10(14)7-11(12)15-13(16)6-9-4-5-20(17,18)8-9/h2-3,7,9H,4-6,8H2,1H3,(H,15,16)

InChI Key

DTUAJFXAIWGJHZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC2CCS(=O)(=O)C2

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC2CCS(=O)(=O)C2

Origin of Product

United States

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